

Myricetin 3-O-glucoside α -glucosidase inhibition

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Compound Focus: Myricetin 3-O-Glucoside

CAS No.: 19833-12-6

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Introduction and Significance

Inhibition of α -glucosidase is an established therapeutic strategy for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus (T2DM). Flavonoids, a large class of natural compounds, are promising leads for developing novel α -glucosidase inhibitors with potentially fewer side effects than current drugs like acarbose [1].

Myricetin and its glycosylated derivatives, such as myricetin 3-O-galactoside, have demonstrated significant potential. The aglycone form (myricetin) is notably a potent inhibitor, with one study reporting an IC_{50} of $11.63 \pm 0.36 \mu\text{M}$, ranking it among the strongest flavonoid inhibitors [1]. Understanding the structure-activity relationship and developing robust assays for these compounds is crucial for advancing antidiabetic drug discovery.

Quantitative Data Summary

Structured data is key for comparing the efficacy of different compounds. The table below summarizes inhibitory data for myricetin and related flavonoids.

Compound Name	IC ₅₀ Value	Inhibition Type	Key Structural Features
Myricetin (aglycone)	11.63 ± 0.36 μM [1]	Competitive [1]	Multiple hydroxyl groups (C4=O, 3-OH, 5'-OH critical for activity)
Myricetin (aglycone)	40.7 ± 6.0 μg/mL [1]	Competitive [1]	-
Myricetrin (Myricetin 3-O-rhamnoside)	98.5 ± 12.0 μg/mL [1]	Competitive [1]	Glycosylation at C-3 position
Quercetin (aglycone)	10.92 ± 4.04 μM [1]	Information Missing	Hydroxylation pattern similar to myricetin
Acarbose (control)	691.0 μg/mL [1]	Information Missing	Complex oligosaccharide

Structure-Activity Relationship Notes:

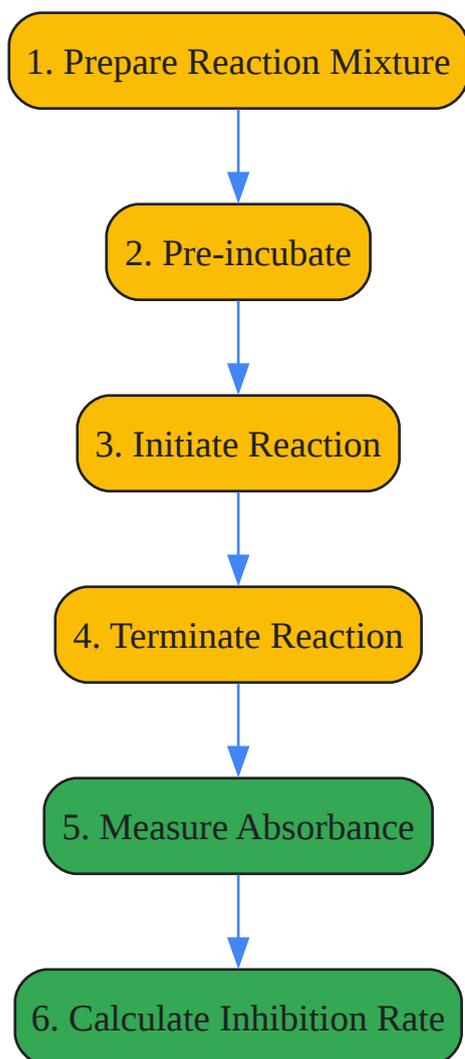
- Hydroxylation:** A higher number of hydroxyl groups, particularly at the C-3 position, is associated with enhanced inhibitory activity [2] [1].
- Glycosylation:** The attachment of sugar moieties (e.g., rhamnose, galactose) to the flavonoid backbone, especially at the C-3 position, generally reduces inhibitory activity compared to the aglycone form [2] [1]. This suggests the aglycone structure is optimal for binding to the enzyme's active site.

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This standard protocol is used for initial screening of inhibitory activity [3] [4].

Workflow Overview:



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Materials & Reagents:

- α -Glucosidase (from *Saccharomyces cerevisiae*)
- p-Nitrophenyl α -D-glucopyranoside (pNPG) substrate
- Test compound (e.g., myricetin derivative dissolved in DMSO)
- Acarbose (positive control)
- Sodium carbonate (Na_2CO_3) solution (0.2 M, stop solution)
- Phosphate buffer (0.1 M, pH 6.8)
- 96-well microplate reader capable of measuring 405 nm absorbance

Procedure:

- **Reaction Mixture:** In a tube or well, mix 200 μL of the test compound at various concentrations with 200 μL of α -glucosidase working solution in phosphate buffer.

- **Pre-incubation:** Incubate the mixture at 37°C for 5-10 minutes.
- **Reaction Initiation:** Add 200 µL of pNPG solution (e.g., 2.5 mM in buffer) to start the enzymatic reaction. Incubate at 37°C for a further 15-30 minutes.
- **Reaction Termination:** Stop the reaction by adding 800 µL of 0.2 M Na₂CO₃ solution.
- **Measurement:** Transfer 200 µL of the final mixture to a 96-well plate and measure the absorbance at 405 nm.
- **Calculation:** Calculate the inhibition rate using the formula:
 - **Inhibition Rate (%) = $[(OD_control - OD_test) / (OD_control - OD_blank)] \times 100$**
 - Where OD_control is without inhibitor, OD_test is with inhibitor, and OD_blank is without enzyme.

Protocol 2: Enzyme Kinetics and Inhibition Mechanism

This protocol determines the inhibition mode (e.g., competitive, mixed-type) and inhibition constant (K_i) [5] [4].

Materials & Reagents:

- Purified α-glucosidase
- pNPG substrate at multiple concentrations (e.g., 0.5-5.0 mM)
- Test compound at 2-3 different concentrations
- Microplate reader or spectrophotometer

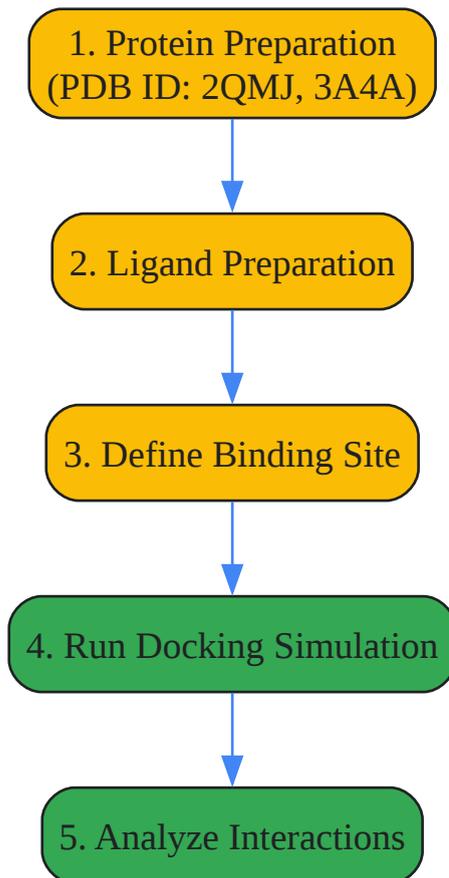
Procedure:

- **Vary Substrate Concentration:** Perform the inhibition assay (as in Protocol 1) at a fixed enzyme concentration, but with varying concentrations of the pNPG substrate.
- **Vary Inhibitor Concentration:** Repeat the above for at least three different concentrations of the test inhibitor.
- **Data Analysis:** Plot the data using Lineweaver-Burk (double-reciprocal) plots.
 - **Competitive Inhibition:** Lines intersect on the y-axis.
 - **Mixed-type Inhibition:** Lines intersect in the second quadrant.
- **Determine K_i:** The point of intersection provides the inhibition constant (K_i), which can be calculated using specialized software or graphical methods.

Protocol 3: Molecular Docking Analysis

Molecular docking predicts the binding conformation and interactions between the inhibitor and α -glucosidase at the atomic level [2] [5].

Workflow Overview:



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Procedure:

- **Protein Preparation:**
 - Obtain the 3D structure of α -glucosidase (e.g., Human Maltase-Glucoamylase, PDB ID: **2QMJ** or microbial isomaltase, PDB ID: **3A4A**) from the Protein Data Bank.
 - Remove water molecules and co-crystallized ligands.
 - Add hydrogen atoms and assign partial charges.
- **Ligand Preparation:**
 - Draw or obtain the 3D structure of **myricetin 3-O-glucoside**.
 - Minimize its energy and optimize the geometry.
- **Docking Simulation:**

- Define the active site of the enzyme (often around key residues like Asp215, Glu277, or others identified in literature).
- Use docking software (e.g., AutoDock Vina, GOLD) to generate multiple binding poses.
- **Interaction Analysis:**
 - Analyze the best-scoring poses for hydrogen bonds, π -anion interactions, and hydrophobic forces with key amino acid residues (e.g., Asp, Glu, Trp, Tyr) [3] [5].
 - For myricetin aglycone, the C4=O, 3-OH, and 5'-OH groups are critical for forming hydrogen bonds within the active site [1].

Research Applications and Future Directions

- **Synergistic Combinations:** Research on Astragali Radix flavonoids shows that combining multiple flavonoid compounds at individually ineffective concentrations can produce significant inhibitory effects, suggesting a promising strategy for therapeutic development [2].
- **Microbial Production:** The limited natural abundance of specific flavonoid glycosides can be overcome via synthetic biology. Engineering *E. coli* for the biosynthesis of myricetin 3-O-galactoside demonstrates a viable, scalable production route for these valuable compounds [6].
- **Advanced Screening Techniques:** Integrating techniques like Biolayer Interferometry with Mass Spectrometry (BLI-MS) allows for label-free, real-time screening of bioactive compounds directly from complex plant extracts, streamlining the identification of novel inhibitors [3] [4].

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